molecular formula C10H7BrClN B15364647 8-Bromo-1-chloro-2-naphthalenamine

8-Bromo-1-chloro-2-naphthalenamine

Cat. No.: B15364647
M. Wt: 256.52 g/mol
InChI Key: APRWJFWMQXWVMC-UHFFFAOYSA-N
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Description

8-Bromo-1-chloro-2-naphthalenamine (C₁₀H₇BrClN) is a halogenated naphthalene derivative featuring bromine and chlorine substituents at positions 8 and 1, respectively, with an amine group at position 2. For example, 8-bromo-1-naphthoic acid derivatives are synthesized via sodium azide and ammonia treatment, yielding crystalline products with distinct hydrogen-bonding networks and reduced steric strain in 1,8-disubstituted systems .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

8-bromo-1-chloronaphthalen-2-amine

InChI

InChI=1S/C10H7BrClN/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H,13H2

InChI Key

APRWJFWMQXWVMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(C=C2)N)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry: 8-Bromo-1-chloro-2-naphthalenamine is used as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 8-Bromo-1-chloro-2-naphthalenamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 8-Bromo-1-chloro-2-naphthalenamine and structurally related compounds:

Compound Name Substituents/Features Key Properties References
8-Bromo-naphthalen-1-amine Br (8), NH₂ (1) Reduced 1,8-substituent strain; intra-/intermolecular H-bonds; herringbone stacking [1]
1:2:4-Tribromo-5:8-naphthaquinone-6-sulfonic acid Br (1,2,4), quinone, SO₃H (6) Bromination-dependent product (sulfuric vs. acetic acid); high halogen content [2]
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine HCl Br (7), NH₂ (1), tetralin ring, HCl salt High structural similarity (1.00); enhanced solubility due to HCl salt [4]
8-Bromo-3,4-dihydro-2H-naphthalen-1-one Br (8), ketone (1), partially saturated ring Ketone functional group; synthetic routes via tetralone intermediates [5]

Reactivity and Stability

  • Halogenation Patterns : Bromination conditions (e.g., acetic vs. sulfuric acid) significantly influence product regiochemistry in tribromo-naphthol derivatives, suggesting that this compound’s reactivity may also depend on reaction media .
  • Functional Group Impact : The ketone group in 8-Bromo-3,4-dihydro-2H-naphthalen-1-one renders it more electrophilic than amine-containing analogs, enabling nucleophilic additions absent in the target compound .

Research Findings and Implications

  • Crystallinity : The herringbone motif observed in 8-Bromo-naphthalen-1-amine suggests that this compound may also form stable crystals, advantageous for material science applications.
  • Synthetic Challenges : Multi-halogenated naphthalenes often require precise bromination/chlorination sequences to avoid byproducts, as seen in tribromo-naphthol synthesis .

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